4-Fluorodeprenyl

Description

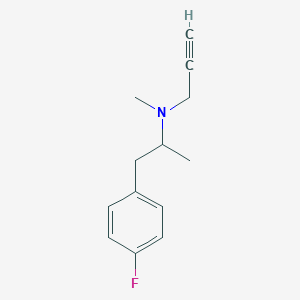

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDUXRHPVDVWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874435 | |

| Record name | 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103596-43-6 | |

| Record name | 4-Fluorodeprenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103596436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4F-Deprenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV4SHR2L8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Fluorodeprenyl's Mechanism of Action on MAO-B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-Fluorodeprenyl, a potent irreversible inhibitor of Monoamine Oxidase B (MAO-B). Drawing from established literature on related compounds and available data, this document elucidates the molecular interactions, kinetic properties, and experimental methodologies crucial for understanding its function. This guide is intended to serve as a foundational resource for researchers in neuropharmacology and drug development, offering detailed protocols and a summary of quantitative data to facilitate further investigation into this and similar classes of enzyme inhibitors.

Introduction

Monoamine Oxidase B (MAO-B) is a critical enzyme in the central nervous system, primarily located on the outer mitochondrial membrane of astrocytes. It plays a pivotal role in the catabolism of various neurotransmitters, including dopamine and phenylethylamine. The dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease. Consequently, the inhibition of MAO-B has emerged as a key therapeutic strategy to alleviate dopaminergic deficits and slow disease progression.

This compound, a fluorinated analog of deprenyl (selegiline), is a mechanism-based irreversible inhibitor of MAO-B. Its structural similarity to deprenyl, a well-characterized and clinically used MAO-B inhibitor, suggests a comparable mechanism of action. This guide will delve into the specifics of this mechanism, providing a detailed account of the covalent modification of the enzyme's cofactor, a summary of its inhibitory potency, and comprehensive experimental protocols for its characterization.

Core Mechanism of Action: Covalent Adduct Formation

The inhibitory action of this compound on MAO-B is categorized as mechanism-based inactivation, also known as "suicide inhibition." This process involves the enzyme's own catalytic machinery converting the inhibitor into a reactive intermediate, which then forms an irreversible covalent bond with the enzyme, leading to its inactivation.

Based on extensive studies of deprenyl and other propargylamine-containing inhibitors, the mechanism proceeds as follows:

-

Initial Binding: this compound, containing a propargylamine moiety, initially binds non-covalently to the active site of MAO-B.

-

Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site, in its oxidized state, accepts an electron from the nitrogen of this compound's propargylamine group.

-

Formation of a Reactive Intermediate: This oxidation leads to the formation of a highly reactive allenic or acetylenic iminium ion intermediate.

-

Covalent Adduct Formation: The reactive intermediate is then attacked by a nucleophilic nitrogen atom (N5) of the reduced FAD cofactor, forming a stable, irreversible covalent adduct. This covalent modification permanently inactivates the enzyme.

This proposed mechanism is consistent with the established action of other irreversible MAO-B inhibitors containing a propargylamine functional group.

Signaling Pathway Diagram

Caption: Proposed mechanism of irreversible MAO-B inhibition by this compound.

Quantitative Data on Inhibitory Potency

| Compound | Parameter | Value | Species | Reference |

| (18)F-fluorodeprenyl-D2 | IC50 | 227 ± 36.8 nM | Human (recombinant) | [1] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions. For irreversible inhibitors, this value can be time-dependent.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with MAO-B.

Continuous Spectrophotometric MAO-B Inhibition Assay

This protocol describes a widely used method to determine the rate of MAO-B activity and its inhibition. The assay is based on the oxidative deamination of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a colored or fluorescent product that can be measured over time.

Materials:

-

Recombinant human MAO-B enzyme

-

This compound (or other inhibitor)

-

MAO-B substrate (e.g., benzylamine, kynuramine)

-

Horseradish peroxidase (HRP)

-

Chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red, 4-aminoantipyrine with vanillic acid)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

96-well microplate (black or clear, depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the MAO-B substrate, HRP, and the chromogenic/fluorogenic substrate in phosphate buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In the wells of the microplate, add a solution of recombinant human MAO-B enzyme.

-

Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for the time-dependent inactivation to occur.

-

-

Initiation of the Reaction:

-

To initiate the enzymatic reaction, add a cocktail containing the MAO-B substrate, HRP, and the detection reagent to each well.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the plate reader.

-

Measure the increase in absorbance or fluorescence at the appropriate wavelength over time (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Plot the percentage of MAO-B activity remaining against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

For irreversible inhibitors, kinetic parameters like k_inact and K_i can be determined by analyzing the time- and concentration-dependent loss of enzyme activity.

-

Experimental Workflow Diagram

Caption: General workflow for the MAO-B inhibition assay.

Mass Spectrometry Analysis of the Covalent Adduct

This protocol outlines a general approach for identifying the covalent adduct formed between this compound and MAO-B using mass spectrometry. This technique provides direct evidence of the covalent modification and can pinpoint the exact site of attachment.

Materials:

-

Recombinant human MAO-B enzyme

-

This compound

-

Denaturing and reducing agents (e.g., urea, dithiothreitol - DTT)

-

Alkylating agent (e.g., iodoacetamide - IAA)

-

Proteolytic enzyme (e.g., trypsin)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Trifluoroacetic acid (TFA) and acetonitrile (ACN) for chromatography

Procedure:

-

Inhibition Reaction:

-

Incubate a concentrated solution of recombinant human MAO-B with an excess of this compound to ensure complete inactivation.

-

Include a control sample of MAO-B incubated without the inhibitor.

-

-

Sample Preparation for Proteomics:

-

Denature the protein samples using urea.

-

Reduce disulfide bonds with DTT.

-

Alkylate free cysteine residues with IAA to prevent disulfide bond reformation.

-

Digest the protein into smaller peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixtures using reverse-phase liquid chromatography.

-

Analyze the eluting peptides using tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Compare the peptide maps of the inhibited and control samples.

-

Search for a peptide in the inhibited sample that has a mass shift corresponding to the addition of the this compound reactive intermediate to the FAD-containing peptide.

-

The FAD cofactor is covalently attached to a cysteine residue in MAO-B. The peptide containing this modified cysteine is the target of the analysis.

-

Fragment the modified peptide in the mass spectrometer (MS/MS) to confirm the sequence and pinpoint the N5 atom of the FAD as the site of adduction.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometry-based identification of the covalent adduct.

Conclusion

This compound acts as a potent, irreversible inhibitor of MAO-B through a mechanism-based inactivation pathway. This involves the enzymatic conversion of the inhibitor to a reactive species that forms a covalent adduct with the FAD cofactor, leading to the permanent inactivation of the enzyme. The quantitative data available for a deuterated analog underscores its high potency. The detailed experimental protocols provided in this guide offer a robust framework for the in-vitro characterization of this compound and other similar MAO-B inhibitors. Further studies to determine the specific kinetic constants (K_i and k_inact) for this compound and to definitively characterize the covalent adduct through mass spectrometry will provide a more complete understanding of its pharmacological profile and facilitate the development of novel therapeutics for neurodegenerative diseases.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Guide to the Pharmacokinetics and In Vivo Metabolism of 4-Fluorodeprenyl

Introduction

This compound (pF-deprenyl) is a fluorinated analog of L-deprenyl (selegiline), a potent and selective irreversible inhibitor of monoamine oxidase type B (MAO-B). Its pharmacological activity and potential therapeutic applications necessitate a thorough understanding of its pharmacokinetic profile and metabolic fate within a living organism. This technical guide synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing insights into its behavior in vivo. While comprehensive quantitative data in the public domain is limited, this document consolidates key findings from preclinical studies to support further research and development.

Pharmacokinetics: ADME Profile

The pharmacokinetic properties of a drug determine its onset, intensity, and duration of action. For this compound, preclinical studies, primarily in rodent models, have elucidated several key characteristics.

Absorption and Distribution

Following subcutaneous administration in rats, this compound is rapidly absorbed and distributed into the brain.[1] This swift penetration of the blood-brain barrier is a critical feature for a centrally acting agent. After reaching the brain, the concentration of the parent compound begins to decrease, exhibiting a relatively short half-life in the central nervous system.[1]

Metabolism

In vivo metabolism of this compound is noted to be slightly more rapid than that of its non-fluorinated counterpart, L-deprenyl.[1] The primary site of metabolism appears to be in the periphery, with the resulting metabolites then penetrating the brain.[1] This is analogous to L-deprenyl, which is metabolized extensively in the liver by the cytochrome P-450 system.[2]

The metabolic pathways lead to the formation of several active fluoro-analog metabolites. The principal metabolites identified are the fluorinated versions of desmethyl deprenyl, methamphetamine, and amphetamine.[1]

Excretion

While specific studies detailing the excretion of this compound are not prominent in the available literature, the excretion pathway is presumed to be similar to that of L-deprenyl. The metabolites of L-deprenyl are primarily excreted via urine.[2]

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameter of this compound in Rats

| Parameter | Value | Species | Administration Route | Tissue | Citation |

|---|

| Half-life (t½) | ~4.5 hours | Sprague-Dawley Rat | Subcutaneous | Brain |[1] |

Table 2: Identified In Vivo Metabolites of this compound

| Metabolite Name | Parent Compound | Metabolic Pathway | Citation |

|---|---|---|---|

| 4-Fluoro-desmethyldeprenyl | This compound | N-Depropargylation | [1] |

| 4-Fluoro-methamphetamine | This compound | N-Depropargylation | [1] |

| 4-Fluoro-amphetamine | 4-Fluoro-methamphetamine | N-Demethylation |[1] |

In Vivo Metabolic Pathway

The metabolism of this compound proceeds via two main pathways, consistent with the biotransformation of L-deprenyl:

-

N-Depropargylation : The removal of the propargyl group (C₃H₃) from the nitrogen atom.

-

N-Demethylation : The removal of the methyl group (CH₃) from the nitrogen atom.

These processes result in a cascade of metabolites, as visualized in the pathway diagram below.

Caption: Proposed metabolic cascade of this compound in vivo.

Experimental Methodologies

The investigation of this compound's pharmacokinetics and metabolism has utilized established preclinical models and analytical techniques.

Preclinical Pharmacokinetic Study in Rodents

A representative experimental protocol for assessing the cerebral metabolism of this compound is outlined below.[1]

-

Animal Model : Male Sprague-Dawley rats are typically used.[1]

-

Drug Administration : The compound is administered either subcutaneously (to study systemic metabolism and brain penetration) or directly into the brain via intracerebral microdialysis (to study local metabolism).[1]

-

Sample Collection : Brain microdialysate samples are collected over a time course to measure the concentrations of the parent drug and its metabolites.[1]

-

Analytical Method : Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the sensitive and specific quantification of this compound and its various metabolites in the collected biological samples.[1]

The logical flow of such an experiment is depicted in the following diagram.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Primate Study with PET Imaging (for a Deuterated Analog)

For a closely related analog, ¹⁸F-fluorodeprenyl-D2, a more advanced methodology was used to assess its potential as a PET radioligand.[3]

-

Animal Model : A cynomolgus monkey was used.[3]

-

Imaging : Positron Emission Tomography (PET) was performed to visualize and quantify the radioligand's activity in the brain over time.[3]

-

Metabolite Analysis : Plasma samples were collected, and radiometabolites were measured using high-performance liquid chromatography (HPLC) to determine the percentage of the unchanged parent compound.[3]

Conclusion

This compound exhibits rapid absorption and brain penetration, key attributes for a CNS-targeted therapeutic. Its metabolism is primarily peripheral and occurs at a slightly faster rate than its parent compound, L-deprenyl, yielding fluoro-analogues of known deprenyl metabolites.[1] Current knowledge is largely based on preclinical rodent studies, with a notable lack of comprehensive quantitative pharmacokinetic data such as Cmax, Tmax, and AUC in publicly available literature. Further detailed studies are essential to fully characterize its ADME profile, which will be critical for its potential translation into clinical applications. The methodologies outlined here provide a solid foundation for designing such future investigations.

References

- 1. Metabolism of (-)-deprenyl and PF-(-)-deprenyl in brain after central and peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemistry and Pharmacology of (R)-(-)- and (S)-(+)-4-fluorodeprenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the enantiomers of 4-fluorodeprenyl, (R)-(-)-4-fluorodeprenyl and (S)-(+)-4-fluorodeprenyl. This compound, a fluorinated analog of the selective monoamine oxidase B (MAO-B) inhibitor deprenyl (selegiline), presents a compelling case for stereoselective pharmacology. This document details their synthesis, comparative pharmacology, and the experimental methodologies used for their characterization, offering valuable insights for researchers in neuropharmacology and drug development.

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters in the central nervous system. Its inhibition is a well-established therapeutic strategy for Parkinson's disease and has been explored for other neurodegenerative disorders. Deprenyl (selegiline) is a selective, irreversible inhibitor of MAO-B, and its pharmacological activity resides primarily in its (R)-(-)-enantiomer. The introduction of a fluorine atom at the para-position of the phenyl ring, creating this compound, offers the potential for altered metabolic stability and pharmacokinetic properties, making it a compound of significant interest. Understanding the distinct pharmacological profiles of the (R)-(-)- and (S)-(+)-enantiomers of this compound is crucial for harnessing their therapeutic potential.

Synthesis and Stereochemistry

The synthesis of the individual enantiomers of this compound has been described, allowing for the investigation of their stereospecific properties. A common synthetic route involves the resolution of racemic 4-fluoroamphetamine as a key step.

General Synthetic Pathway

A representative synthesis of (R)-(-)- and (S)-(+)-4-fluorodeprenyl is outlined in the workflow below.[1] This process begins with the synthesis of racemic 4-fluoroamphetamine, which is then resolved into its constituent enantiomers using a chiral resolving agent. Subsequent alkylation and methylation steps yield the final (R) and (S) enantiomers of this compound.

Comparative Pharmacology

Monoamine Oxidase Inhibition

In vivo studies using positron emission tomography (PET) in baboons have demonstrated a significant difference in the brain uptake and retention of the two enantiomers.[1] The (R)-(-)-enantiomer shows markedly higher retention in MAO-B rich regions, such as the striatum, compared to the (S)-(+)-enantiomer.[1] This strongly suggests that (R)-(-)-4-fluorodeprenyl is the more potent and selective inhibitor of MAO-B in vivo .

For context, the pharmacological data for the parent compound, selegiline ((-)-deprenyl), and a deuterated analog of this compound are presented below. It is important to note that these values are not a direct measurement for the this compound enantiomers but provide a valuable reference.

| Compound | Target | IC50 |

| Selegiline ((-)-Deprenyl) | MAO-B | 51 nM |

| MAO-A | 23 µM | |

| Fluorodeprenyl-D2 | MAO-B | 227 ± 36.8 nM |

Neurotransmitter Reuptake Inhibition

The enantiomers of the parent compound, deprenyl, have been shown to have differential effects on the reuptake of dopamine (DA) and noradrenaline (NA). These findings may provide insights into the potential activities of the this compound enantiomers.

| Compound | Transporter | IC50 (µM) |

| (+)-Deprenyl | Dopamine (Striatum) | 24.0 |

| (-)-Deprenyl | Dopamine (Striatum) | 98.6 |

| (+)-Deprenyl | Noradrenaline (Hypothalamus) | 17.8 |

These data suggest that the (S)-(+)-enantiomer of deprenyl is a more potent inhibitor of dopamine and noradrenaline reuptake than the (R)-(-)-enantiomer. This raises the possibility that (S)-(+)-4-fluorodeprenyl may also exhibit greater activity at monoamine transporters compared to its (R)-(-)-counterpart .

Putative Signaling Pathways

The neuroprotective effects of selegiline and its analogs are thought to extend beyond simple MAO-B inhibition. The following diagram illustrates a putative signaling pathway based on the known mechanisms of selegiline, which may be relevant to the actions of the this compound enantiomers.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to characterize the pharmacological properties of (R)-(-)- and (S)-(+)-4-fluorodeprenyl.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory potency (IC50) of compounds against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compounds: (R)-(-)-4-fluorodeprenyl and (S)-(+)-4-fluorodeprenyl

-

MAO substrate (e.g., kynuramine for a non-specific substrate, or specific substrates for each isoform)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Quenching solution (e.g., acetonitrile)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors.

-

In a 96-well plate, add the enzyme preparation and phosphate buffer.

-

Add the test compounds or reference inhibitors to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding the quenching solution.

-

Analyze the formation of the product using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

Conclusion

The available evidence strongly indicates that the pharmacological activity of this compound as a MAO-B inhibitor resides predominantly in its (R)-(-)-enantiomer. In vivo studies have clearly demonstrated its superior retention in MAO-B rich brain regions. While direct in vitro comparative data for the fluorinated enantiomers on MAO-A and MAO-B inhibition is needed to fully elucidate their selectivity profiles, the data from the parent compound, deprenyl, suggests that the (S)-(+)-enantiomer may have a more pronounced effect on neurotransmitter reuptake. The potential for neuroprotective effects beyond MAO-B inhibition, through pathways involving TAAR1, GAPDH, and PDI, warrants further investigation for both enantiomers. This technical guide provides a solid foundation for researchers and drug developers to further explore the therapeutic potential of these intriguing stereoisomers.

References

An In-Depth Technical Guide to the Metabolites of 4-Fluorodeprenyl and Their Neuroactive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolites of 4-Fluorodeprenyl, a fluorinated derivative of the monoamine oxidase-B (MAO-B) inhibitor deprenyl (selegiline). The document delves into the neuroactive properties of its principal metabolites: 4-fluorodesmethyldeprenyl, 4-fluoroamphetamine, and 4-fluoromethamphetamine. It summarizes key quantitative data on their interactions with monoamine transporters and receptors, outlines detailed experimental protocols for their study, and presents signaling pathways and metabolic processes through visual diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.

Introduction

This compound, also known as (R)-(-)-4-Fluorodeprenyl, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). Its structural similarity to deprenyl suggests potential applications in neurodegenerative diseases, such as Parkinson's disease, where MAO-B inhibitors are utilized to increase dopamine levels in the brain. The metabolism of this compound gives rise to several fluorinated analogues of known psychoactive compounds. Understanding the neuropharmacological profile of these metabolites is crucial for evaluating the overall therapeutic potential and safety profile of the parent compound. This guide focuses on the three primary metabolites and their effects on key neurological targets.

Metabolism of this compound

The metabolism of this compound is understood to proceed through pathways analogous to those of deprenyl. The primary metabolic transformations involve N-depropargylation and N-demethylation, leading to the formation of three key metabolites. A proposed metabolic pathway is illustrated below.

Caption: Proposed metabolic pathway of this compound.

Neuroactive Properties of Metabolites: Quantitative Data

The neuroactive effects of this compound's metabolites are primarily mediated through their interaction with monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) and various neurotransmitter receptors.

4-Fluoroamphetamine (4-FA)

4-Fluoroamphetamine is a potent releaser and reuptake inhibitor of monoamine neurotransmitters.[1] Its pharmacological profile is characterized by stimulant and entactogenic effects.

| Target | Parameter | Value (nM) | Reference |

| Monoamine Transporters | |||

| Dopamine Transporter | EC₅₀ (Release) | 200 | [1] |

| IC₅₀ (Uptake) | 770 | [1] | |

| Serotonin Transporter | EC₅₀ (Release) | 730 | [1] |

| IC₅₀ (Uptake) | 6800 | [1] | |

| Norepinephrine Transporter | EC₅₀ (Release) | 37 | [1] |

| IC₅₀ (Uptake) | 420 | [1] | |

| Receptor Binding | |||

| 5-HT₂ₐ Receptor | Kᵢ | 11,300 | [1] |

| 5-HT₂ₒ Receptor | Kᵢ | 7,800 | [1] |

| Enzyme Inhibition | |||

| MAO-A | IC₅₀ | 16,000 | [1] |

Table 1: Quantitative Neuropharmacological Data for 4-Fluoroamphetamine (4-FA).

4-Fluoromethamphetamine (4-FMA)

Limited quantitative data is available for 4-Fluoromethamphetamine. It is known to be a stimulant drug and a CYP450 inhibitor, which can affect the metabolism of other substances.

| Target | Parameter | Value | Reference |

| Enzyme Inhibition | |||

| CYP450 | - | Inhibitor |

Table 2: Qualitative Neuropharmacological Data for 4-Fluoromethamphetamine (4-FMA).

4-Fluorodesmethyldeprenyl

There is a significant lack of publicly available quantitative data on the neuroactive properties of 4-fluorodesmethyldeprenyl. As the N-desmethylated metabolite of this compound, it retains the N-propargyl group characteristic of MAO inhibitors. It is hypothesized to be a selective MAO-B inhibitor, similar to its parent compound, though likely with different potency. Further research is required to fully characterize its pharmacological profile.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the quantitative data presented above.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamine neurotransmitters into synaptosomes or cells expressing the respective transporters.

Workflow:

Caption: Workflow for a Monoamine Transporter Uptake Inhibition Assay.

Detailed Steps:

-

Preparation of Synaptosomes or Transporter-Expressing Cells: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) of laboratory animals or use cultured cells stably expressing the human monoamine transporters.

-

Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

-

Initiation of Uptake: Add a known concentration of a radiolabeled monoamine neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Termination of Uptake: After a defined incubation period, rapidly terminate the uptake process by filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis.

Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Workflow:

Caption: Workflow for a Radioligand Receptor Binding Assay.

Detailed Steps (Example: 5-HT₂ₐ Receptor):

-

Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., cultured cells expressing recombinant human 5-HT₂ₐ receptors or specific brain regions).[2][3]

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for the 5-HT₂ₐ receptor) and a range of concentrations of the test compound.[2][3]

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with cold buffer to minimize non-specific binding.

-

Measurement: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from this curve, and the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

Signaling Pathways

The neuroactive properties of this compound's metabolites are initiated by their interaction with monoamine transporters, leading to downstream signaling cascades.

Monoamine Transporter Inhibition and Reverse Transport

The amphetamine-like metabolites, 4-FA and 4-FMA, act as both reuptake inhibitors and releasing agents at monoamine transporters. This dual action leads to a significant increase in the synaptic concentrations of dopamine, serotonin, and norepinephrine.

Caption: Mechanism of action of amphetamine-like metabolites at the synapse.

Downstream Signaling of Increased Dopamine

The elevation of synaptic dopamine by the metabolites of this compound leads to the activation of postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulate intracellular signaling pathways, primarily involving cyclic AMP (cAMP) and protein kinase A (PKA).

Caption: Downstream signaling cascade following dopamine receptor activation.

Conclusion

The metabolites of this compound exhibit significant neuroactive properties, primarily through their interaction with monoamine systems. 4-Fluoroamphetamine is a potent monoamine releasing agent and reuptake inhibitor, while 4-fluoromethamphetamine also possesses stimulant properties. The neuropharmacological profile of 4-fluorodesmethyldeprenyl remains to be fully elucidated but is predicted to act as a MAO-B inhibitor. A thorough understanding of the individual and combined effects of these metabolites is essential for the continued development and safety assessment of this compound and related compounds. This guide provides a foundational resource for researchers in this area, highlighting both the current state of knowledge and the existing gaps that warrant further investigation.

References

- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicology of Fluorinated Monoamine Oxidase Inhibitors: A Technical Guide

Disclaimer: This document provides a representative overview of preclinical toxicology studies for a hypothetical fluorinated monoamine oxidase inhibitor, designated as F-MAOI. The data presented herein is illustrative and based on established preclinical testing guidelines. Due to a lack of publicly available preclinical toxicology data for the specific compound 4-Fluorodeprenyl, this guide serves as an educational resource for researchers, scientists, and drug development professionals on the principles and methodologies of preclinical safety assessment for this class of compounds.

Executive Summary

This technical guide outlines a comprehensive preclinical toxicology program for a novel fluorinated monoamine oxidase inhibitor (F-MAOI). The program is designed to assess the safety profile of the compound and to identify potential target organs of toxicity, dose-response relationships, and to establish a safe starting dose for first-in-human clinical trials.[1][2][3] The described studies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory compliance and data integrity.[4]

Acute Oral Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a single high dose of a substance.[5][6] These studies are essential for classifying the substance for hazard and for determining the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of the test animals.[7]

Data Presentation

Table 1: Illustrative Acute Oral Toxicity Data for F-MAOI in Rodents

| Species | Sex | No. of Animals | Dose (mg/kg) | Mortality | Clinical Signs |

| Rat (Sprague-Dawley) | Male | 5 | 500 | 0/5 | Piloerection, decreased activity |

| 5 | 1000 | 1/5 | Piloerection, decreased activity, tremors | ||

| 5 | 2000 | 3/5 | Piloerection, decreased activity, tremors, convulsions | ||

| Female | 5 | 500 | 0/5 | Piloerection, decreased activity | |

| 5 | 1000 | 0/5 | Piloerection, decreased activity, tremors | ||

| 5 | 2000 | 2/5 | Piloerection, decreased activity, tremors, convulsions | ||

| Mouse (CD-1) | Male | 5 | 250 | 0/5 | Decreased activity |

| 5 | 500 | 2/5 | Decreased activity, ataxia | ||

| 5 | 1000 | 5/5 | Decreased activity, ataxia, convulsions | ||

| Female | 5 | 250 | 0/5 | Decreased activity | |

| 5 | 500 | 1/5 | Decreased activity, ataxia | ||

| 5 | 1000 | 4/5 | Decreased activity, ataxia, convulsions |

Note: Data are hypothetical.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This protocol is a stepwise procedure using a minimum number of animals to estimate the LD50 with a confidence interval.[6][8]

-

Test Animals: Young adult, healthy, nulliparous, and non-pregnant female rats (Sprague-Dawley) are used. Animals are acclimated for at least 5 days before dosing.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30% and 70%.[6] Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage. The starting dose is selected based on available information, typically 175 mg/kg.[6]

-

Procedure:

-

A single animal is dosed at the selected starting dose.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.[5]

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This process is continued until the stopping criteria are met (e.g., three consecutive animals survive at the highest dose, or a reversal of outcomes occurs at a specific dose).

-

-

Observations: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 4, 24, and 48 hours after dosing, and daily thereafter for 14 days. Body weight is recorded weekly.

-

Pathology: All animals are subjected to gross necropsy at the end of the study.

Visualization

Caption: General workflow for preclinical drug safety assessment.

Subchronic Oral Toxicity (28-Day and 90-Day Studies)

Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure.[9] These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation

Table 2: Illustrative 90-Day Subchronic Oral Toxicity Findings for F-MAOI in Rats

| Parameter | Control | Low Dose (10 mg/kg/day) | Mid Dose (50 mg/kg/day) | High Dose (150 mg/kg/day) |

| Body Weight Gain (g, Male) | 150 ± 15 | 145 ± 12 | 120 ± 18 | 95 ± 20** |

| Liver Weight (g, relative) | 3.5 ± 0.3 | 3.6 ± 0.4 | 4.2 ± 0.5 | 5.1 ± 0.6 |

| ALT (U/L, Male) | 40 ± 8 | 45 ± 10 | 85 ± 15* | 150 ± 25 |

| Histopathology (Liver) | Normal | No significant findings | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy, single-cell necrosis |

| Histopathology (Adrenal Gland) | Normal | No significant findings | No significant findings | Cortical hypertrophy |

*p < 0.05, *p < 0.01 compared to control. Data are hypothetical mean ± SD.

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (OECD 408)

-

Test Animals: Wistar rats (10 animals per sex per group) are used.

-

Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group are used. The high dose should induce toxic effects but not mortality.

-

Dose Administration: The test substance is administered daily via oral gavage for 90 days.

-

Observations:

-

Clinical signs are observed daily.

-

Body weight and food consumption are recorded weekly.

-

Ophthalmological examinations are conducted before the study and at termination.

-

Hematology, clinical chemistry, and urinalysis are performed at termination.

-

-

Pathology:

-

All animals undergo a full necropsy.

-

Organ weights are recorded.

-

A comprehensive set of tissues is collected and preserved for histopathological examination.

-

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce genetic mutations or chromosomal damage.[4] A standard battery of tests is typically required.

Data Presentation

Table 3: Illustrative Genotoxicity Profile of F-MAOI

| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 10 - 5000 µ g/plate | With and Without | Negative |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | 1 - 100 µg/mL | With and Without | Negative |

| In Vivo Micronucleus Test | Mouse bone marrow | 50, 150, 500 mg/kg | N/A | Negative |

Note: Data are hypothetical.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[4]

-

Tester Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of induced rats.

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (if required) are mixed with molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies are conducted to evaluate the potential adverse effects of a substance on fertility, pregnancy, and offspring development.[10]

Data Presentation

Table 4: Illustrative Reproductive and Developmental Toxicity Endpoints for F-MAOI in Rats

| Parameter | Control | Low Dose (10 mg/kg/day) | Mid Dose (50 mg/kg/day) | High Dose (150 mg/kg/day) |

| Mating Index (%) | 95 | 92 | 90 | 85 |

| Fertility Index (%) | 90 | 88 | 85 | 75 |

| Gestation Length (days) | 22.1 ± 0.5 | 22.3 ± 0.6 | 22.5 ± 0.7 | 23.1 ± 0.8 |

| Number of Live Pups/Litter | 12.5 ± 2.1 | 12.1 ± 2.3 | 11.5 ± 2.5 | 9.8 ± 3.0 |

| Pup Viability Index (Day 4) | 98 | 97 | 95 | 90 |

| External Malformations (%) | 0 | 0 | 1 | 3 |

p < 0.05 compared to control. Data are hypothetical mean ± SD or percentage.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides information on male and female reproductive performance, including mating, fertility, and parturition, as well as on the development of the offspring.[11]

-

Test Animals: Male and female rats (at least 10 per sex per group) are used.

-

Dose Administration: The test substance is administered daily by oral gavage to males for a minimum of four weeks and to females throughout the study (approximately 63 days).[11]

-

Mating: A 1:1 mating ratio is used.

-

Observations (Parental Animals):

-

Clinical signs, body weight, and food consumption are monitored.

-

Estrous cycles are monitored in females.

-

Sperm parameters are analyzed in males at termination.

-

-

Observations (Offspring):

-

Litter size, number of live and dead pups, and pup sex are recorded.

-

Pup weights are recorded at birth and on postnatal days 1 and 4.

-

Pups are examined for external abnormalities.

-

Signaling Pathway Visualization

Monoamine oxidase inhibitors (MAOIs) increase the levels of monoamine neurotransmitters by preventing their breakdown.[12][13][]

Caption: Hypothetical signaling pathway of a fluorinated MAO inhibitor.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 4. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Test No. 421: Reproduction/Developmental Toxicity Screening Test - Overton [app.overton.io]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

A Technical Guide to p-fluoro-L-deprenyl: Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development history of p-fluoro-L-deprenyl (PFD), a halogenated derivative of the well-known monoamine oxidase-B (MAO-B) inhibitor, L-deprenyl (selegiline). This document details the scientific rationale behind its synthesis, its pharmacological profile, and the key preclinical investigations that have defined its potential therapeutic applications.

Introduction: The Rationale for a Fluorinated Deprenyl Analogue

The development of p-fluoro-L-deprenyl stems from the extensive research into its parent compound, L-deprenyl, a selective and irreversible inhibitor of MAO-B. L-deprenyl, discovered in the early 1960s, has been a cornerstone in the treatment of Parkinson's disease.[1] The therapeutic success of L-deprenyl spurred the synthesis of numerous analogues with the aim of exploring structure-activity relationships and identifying compounds with potentially improved pharmacological properties.

The introduction of a fluorine atom at the para position of the phenyl ring in the L-deprenyl molecule was a strategic chemical modification. This alteration was intended to modulate the compound's lipophilicity, metabolic stability, and interaction with its biological targets. The central hypothesis was that such a modification could yield a derivative with unique and potentially advantageous effects, independent of its MAO-B inhibitory action.[2]

Discovery and Synthesis

While the precise date of the initial synthesis of p-fluoro-L-deprenyl is not prominently documented in readily available literature, its investigation as a promising analogue of L-deprenyl gained traction in the latter part of the 20th century. The synthesis of PFD is not explicitly detailed in the reviewed literature, however, a general synthetic scheme can be inferred from standard organic chemistry principles for the synthesis of similar N-propargylamines.

Conceptual Synthesis Workflow:

The synthesis would likely involve the N-alkylation of p-fluoro-L-amphetamine with propargyl bromide. This process would introduce the propargyl group necessary for the irreversible inhibition of MAO-B.

Pharmacological Profile

p-fluoro-L-deprenyl exhibits a complex pharmacological profile characterized by its interaction with monoamine oxidase and its effects on neurotransmitter transport.

Monoamine Oxidase Inhibition

Like its parent compound, PFD is an irreversible inhibitor of MAO-B. However, in vitro studies have shown that it is slightly less potent than L-deprenyl in this regard.[2] The mechanism of inhibition is believed to be analogous to that of L-deprenyl, involving the formation of a covalent adduct with the flavin cofactor of the enzyme.

Table 1: Comparative MAO-B Inhibition

| Compound | In Vitro MAO-B Inhibition Potency |

| L-deprenyl | More Potent |

| p-fluoro-L-deprenyl | Slightly Less Potent[2] |

Effects on Neurotransmitter Uptake and Release

A key feature of p-fluoro-L-deprenyl that distinguishes it from L-deprenyl is the activity of its metabolites. PFD is metabolized in the body to p-fluoro-L-amphetamine and p-fluoro-L-methamphetamine. These metabolites are more effective inhibitors of neurotransmitter uptake than the parent compound.[2] This suggests that the overall pharmacological effect of PFD is a combination of MAO-B inhibition by the parent drug and neurotransmitter reuptake inhibition by its metabolites.

Table 2: Activity of p-fluoro-L-deprenyl and its Metabolites

| Compound/Metabolite | Primary Activity |

| p-fluoro-L-deprenyl | MAO-B Inhibition |

| p-fluoro-L-amphetamine | Neurotransmitter Uptake Inhibition[2] |

| p-fluoro-L-methamphetamine | Neurotransmitter Uptake Inhibition[2] |

Preclinical Development

The preclinical evaluation of p-fluoro-L-deprenyl has focused on its neuroprotective effects and its potential as a treatment for psychostimulant abuse.

Neuroprotection Studies

In preclinical models, PFD has demonstrated neuroprotective properties. Notably, it was found to be more effective than L-deprenyl in protecting against the neurodegenerative effects of the noradrenergic neurotoxin DSP-4.[2] This enhanced neuroprotective effect may be attributable to the combined actions of MAO-B inhibition and neurotransmitter uptake modulation.

Experimental Protocol: Neuroprotection against DSP-4

A representative experimental protocol for assessing neuroprotection against DSP-4 would involve the following steps:

-

Animal Model: Male Wistar rats are commonly used for this type of study.

-

Drug Administration: Animals are pre-treated with either p-fluoro-L-deprenyl, L-deprenyl, or a vehicle control at specified doses and time points prior to neurotoxin administration.

-

Neurotoxin Administration: DSP-4 is administered systemically to induce selective degeneration of noradrenergic neurons.

-

Neurochemical Analysis: At a predetermined time after DSP-4 administration, brain tissue (e.g., hippocampus and cortex) is collected and analyzed for levels of norepinephrine and its metabolites using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Histological Analysis: Brain sections may be stained to visualize and quantify the extent of neuronal damage and protection.

Studies on Psychostimulant-like Effects

The structural similarity of p-fluoro-L-deprenyl and its metabolites to amphetamine prompted investigations into its potential for abuse and its utility in treating psychostimulant addiction.

In squirrel monkeys trained to discriminate methamphetamine from saline, p-fluoro-L-deprenyl produced full generalization to the methamphetamine-training stimulus, indicating that it has methamphetamine-like discriminative-stimulus properties.[3] However, it was less potent than L-deprenyl and its own metabolites, p-fluoro-L-amphetamine and p-fluoro-L-methamphetamine, in producing this effect.[3]

Table 3: Generalization to Methamphetamine Stimulus in Squirrel Monkeys

| Compound | Dose for Full Generalization |

| p-fluoro-L-deprenyl | 10.0 mg/kg (i.m.)[3] |

| L-deprenyl | 1.0 - 3.2 mg/kg[3] |

| p-fluoro-L-amphetamine | 1.0 - 3.2 mg/kg[3] |

| p-fluoro-L-methamphetamine | 1.0 - 3.2 mg/kg[3] |

In intravenous self-administration studies in squirrel monkeys, p-fluoro-L-deprenyl did not maintain persistent self-administration behavior under a simple fixed-ratio schedule.[3] However, under a second-order schedule of drug injection, it did maintain moderate levels of responding, suggesting it has limited reinforcing effects.[3] The peak response rates were significantly lower than those maintained by cocaine or D-amphetamine.[3]

Experimental Protocol: Intravenous Self-Administration in Squirrel Monkeys

A typical protocol for this type of study is as follows:

-

Surgical Preparation: Animals are surgically implanted with an intravenous catheter for drug delivery.

-

Training: Monkeys are trained to press a lever to receive infusions of a known reinforcer, such as cocaine, under a specific schedule of reinforcement (e.g., fixed-ratio 10).

-

Substitution: Once stable responding is established, saline or different doses of the test drug (p-fluoro-L-deprenyl) are substituted for the training drug.

-

Data Collection: The number of responses and infusions are recorded to determine if the test drug maintains self-administration behavior.

Mechanism of Action: A Dual Role

The mechanism of action of p-fluoro-L-deprenyl is multifaceted, involving both direct and indirect effects on monoaminergic systems.

-

Irreversible MAO-B Inhibition: The parent compound, p-fluoro-L-deprenyl, covalently binds to and inactivates MAO-B, leading to an increase in the synaptic concentrations of dopamine.

-

Neurotransmitter Reuptake Inhibition: The metabolites, p-fluoro-L-amphetamine and p-fluoro-L-methamphetamine, act as inhibitors of monoamine transporters, further increasing the synaptic levels of dopamine, norepinephrine, and serotonin.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Fluorodeprenyl (Selegiline) in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Fluorodeprenyl, commonly known as Selegiline, in preclinical Alzheimer's disease (AD) research, with a focus on rodent models. The protocols detailed below are based on established methodologies for inducing Alzheimer's-like pathology and assessing the neuroprotective and cognitive-enhancing effects of Selegiline.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Selegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine and other neurotransmitters.[1] Beyond its role in increasing synaptic dopamine levels, Selegiline has demonstrated neuroprotective properties in various models of neurodegeneration.[2][3] These properties are attributed to its ability to reduce oxidative stress, inhibit apoptosis, and promote the expression of neurotrophic factors.[3] This document outlines protocols for evaluating the therapeutic potential of Selegiline in an Aβ-induced rodent model of AD.

Quantitative Data Summary

The following tables summarize the quantitative effects of Selegiline treatment in a rat model of Alzheimer's disease induced by intracerebroventricular (ICV) injection of amyloid-beta (Aβ)₁₋₄₂.

Table 1: Effects of Selegiline on Cognitive Performance in the Barnes Maze Test

| Group | Time Spent in Target Zone (Probe Day) | Reference |

| Sham | High | [4] |

| Aβ₁₋₄₂ | Low (P < 0.01 vs. Sham) | [4] |

| Aβ₁₋₄₂ + Selegiline (0.5 mg/kg/day, p.o.) | Significantly higher than Aβ₁₋₄₂ group | [4] |

Table 2: Effects of Selegiline on Plasma Oxidative Stress Markers

| Group | Malondialdehyde (MDA) Levels | Total Thiol Group (TTG) Content | Reference |

| Sham | Low | High | [4] |

| Aβ₁₋₄₂ | High (P < 0.001 vs. Sham) | Low (P < 0.001 vs. Sham) | [4] |

| Aβ₁₋₄₂ + Selegiline (0.5 mg/kg/day, p.o.) | Significantly lower than Aβ₁₋₄₂ group | Significantly higher than Aβ₁₋₄₂ group | [4] |

Table 3: Effects of Selegiline on Hippocampal Neuronal Survival

| Group | Number of Healthy Cells (DG and CA1 regions) | Reference |

| Sham | High | [4] |

| Aβ₁₋₄₂ | Low (P < 0.001 vs. Sham) | [4] |

| Aβ₁₋₄₂ + Selegiline (0.5 mg/kg/day, p.o.) | Significantly higher than Aβ₁₋₄₂ group | [4] |

Experimental Protocols

Protocol 1: Preparation and Intracerebroventricular (ICV) Injection of Amyloid-Beta (Aβ)₁₋₄₂ Oligomers

This protocol describes the preparation of Aβ₁₋₄₂ oligomers and their administration via ICV injection to induce an Alzheimer's-like pathology in rodents.

Materials:

-

Amyloid-beta (1-42) peptide

-

Dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Animal clippers

-

Antiseptic solution

-

Surgical tools

Procedure:

-

Aβ₁₋₄₂ Preparation:

-

Dissolve Aβ₁₋₄₂ peptide in 100% DMSO to a concentration of 1 mM.

-

To promote oligomer formation, dilute the Aβ₁₋₄₂/DMSO solution 10-fold in sterile PBS.

-

Incubate the solution at 4°C for 24 hours.

-

-

Animal Preparation:

-

Anesthetize the animal using an appropriate anesthetic.

-

Shave the scalp and secure the animal in the stereotaxic apparatus.

-

Clean the surgical area with an antiseptic solution.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Identify and clean the bregma.

-

Based on a stereotaxic atlas for the specific rodent species and age, determine the coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.

-

Drill a small hole through the skull at the determined coordinates.

-

-

ICV Injection:

-

Slowly lower the Hamilton syringe needle to the target DV coordinate.

-

Infuse 5 µL of the prepared Aβ₁₋₄₂ solution (or vehicle control) at a rate of 1 µL/min.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

-

Post-operative Care:

-

Suture the incision.

-

Provide post-operative analgesia and monitor the animal's recovery.

-

Allow a recovery period of at least one week before behavioral testing.

-

Protocol 2: Assessment of Spatial Learning and Memory using the Barnes Maze

The Barnes maze is used to assess hippocampal-dependent spatial learning and memory.

Apparatus:

-

A circular platform (e.g., 122 cm diameter for rats) with 20 equally spaced holes around the perimeter.

-

An escape box placed under one of the holes (the target hole).

-

Bright overhead lighting to create an aversive open space.

-

Visual cues placed around the room.

Procedure:

-

Habituation (Day 1):

-

Place the animal in the center of the maze under an opaque start chamber for 30 seconds.

-

Gently guide the animal to the escape box.

-

Allow the animal to remain in the escape box for 2 minutes.

-

-

Training (Days 2-5):

-

Conduct 4 trials per day with an inter-trial interval of 15 minutes.

-

For each trial, place the animal in the center of the maze under the start chamber for 30 seconds.

-

Remove the chamber and allow the animal to explore the maze for a maximum of 3 minutes.

-

Record the latency to find the target hole, the number of errors (pokes into non-target holes), and the path taken using a video tracking system.

-

If the animal does not find the escape box within 3 minutes, gently guide it to the location.

-

Allow the animal to remain in the escape box for 1 minute after each trial.

-

-

Probe Trial (Day 6):

-

Remove the escape box.

-

Place the animal in the center of the maze and allow it to explore for 90 seconds.

-

Record the time spent in the target quadrant (the quadrant containing the target hole during training) and the number of pokes into the target hole.

-

Protocol 3: Measurement of Plasma Oxidative Stress Markers

A. Malondialdehyde (MDA) Assay (TBARS Assay): This assay measures lipid peroxidation.

Materials:

-

Plasma sample

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

To 100 µL of plasma, add 10 µL of BHT solution to prevent further oxidation.

-

Add 500 µL of TCA solution to precipitate proteins.

-

Vortex and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube.

-

Add 500 µL of TBA solution to the supernatant.

-

Incubate at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

B. Total Thiol Group (TTG) Assay: This assay measures the total antioxidant capacity.

Materials:

-

Plasma or brain homogenate supernatant

-

Tris-EDTA buffer

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Methanol

-

Spectrophotometer

Procedure:

-

Mix 50 µL of the sample with 1 mL of Tris-EDTA buffer.

-

Add 10 µL of DTNB (10 mM in methanol).

-

Incubate at room temperature for 15 minutes.

-

Centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 412 nm.

-

Calculate the concentration of thiol groups using the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB) (13,600 M⁻¹cm⁻¹).

Visualizations

Caption: Experimental workflow for evaluating Selegiline in an Aβ-induced Alzheimer's model.

Caption: Proposed signaling pathways of Selegiline's neuroprotective effects in Alzheimer's disease.

References

- 1. Selegiline reverses aβ₂₅₋₃₅-induced cognitive deficit in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selegiline Improves Cognitive Impairment in the Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Quantification of Monoamine Oxidase B (MAO-B) in the Brain Using 4-Fluorodeprenyl Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the outer mitochondrial membrane, primarily found in astrocytes and serotonergic neurons within the brain.[1] Its role in the catabolism of monoamines and its upregulation in neurodegenerative diseases, such as Alzheimer's disease, make it a significant target for therapeutic intervention and in vivo imaging.[1][2] Positron Emission Tomography (PET) with radiolabeled deprenyl analogs has emerged as a powerful tool for the quantitative assessment of MAO-B activity in the living brain.

This document provides detailed application notes and protocols for the use of deuterated 4-fluorodeprenyl analogs, specifically [¹¹C]L-deprenyl-D2 and [¹⁸F]Fluorodeprenyl-D2, for the in vivo quantification of MAO-B. Deuterium substitution at the propargyl group slows the rate of irreversible binding to MAO-B, which improves the tracer's sensitivity and allows for more accurate kinetic modeling.[1][3][4]

Data Presentation

The following table summarizes key quantitative data for fluorinated and deuterated deprenyl analogs used for in vivo MAO-B quantification.

| Parameter | Value | Compound | Comments |

| Radiochemical Yield | 44 ± 13% (decay corrected) | [¹¹C]L-deprenyl-D2 | Automated synthesis from [¹¹C]MeI.[5][6] |

| 37 ± 15% (decay corrected) | [¹¹C]L-deprenyl-D2 | Automated synthesis from [¹¹C]MeI.[7] | |

| Radiochemical Purity | > 99% | [¹¹C]L-deprenyl-D2 | For all synthesized batches.[5][6][7] |

| Specific Activity | 170 ± 116 GBq/μmol | [¹¹C]L-deprenyl-D2 | At the end of synthesis.[5][6] |

| Inhibitory Concentration (IC50) | 227 ± 36.8 nM | Fluorodeprenyl-D2 analog | For recombinant human MAO-B.[8][9] |

| > 2000 nM | Fluorodeprenyl-D2 analog | For recombinant human MAO-A, indicating high selectivity for MAO-B.[9] | |

| MAO-B Inhibition (in vivo) | ~70% | [¹⁸F]Fluorodeprenyl-D2 | In a cynomolgus monkey after a 1 mg/kg dose of L-deprenyl.[8][9][10] |

| Unchanged Radioligand in Plasma | ~20% at 120 min | [¹⁸F]Fluorodeprenyl-D2 | In a cynomolgus monkey.[8][9][10] |

| Test-Retest Variability (λk3) | Average difference: -2.84 ± 7.07% | [¹¹C]L-deprenyl-D2 | In human subjects, indicating good reproducibility.[11] |

Signaling Pathway and Mechanism of Action

Deprenyl and its analogs are irreversible "suicide" inhibitors of MAO-B. The radiolabeled tracer enters the brain, where it is taken up by cells expressing MAO-B. The enzyme catalyzes the oxidation of the propargyl group, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme. This irreversible trapping of the radiotracer allows for the quantification of MAO-B activity.

Caption: Mechanism of irreversible MAO-B inhibition by this compound-D2.

Experimental Protocols

Radiosynthesis of [¹¹C]L-deprenyl-D2

This protocol is based on an automated synthesis method.[2][5][6]

Precursor: L-nordeprenyl-D2

Radiolabeling Agent: [¹¹C]Methyl iodide ([¹¹C]MeI) or [¹¹C]Methyl triflate ([¹¹C]MeOTf)

Procedure:

-

Production of [¹¹C]CO₂: Cyclotron production of [¹¹C]CO₂.

-

Conversion to [¹¹C]MeI or [¹¹C]MeOTf: The [¹¹C]CO₂ is converted to the methylating agent using an automated synthesis module (e.g., GE TRACERlab® FX C Pro).

-

N-alkylation:

-

Dissolve L-nordeprenyl-D2 precursor (approx. 1.0 mg) in a suitable solvent (e.g., anhydrous methyl ethyl ketone).

-

Transfer the [¹¹C]MeI or [¹¹C]MeOTf to the reactor containing the precursor solution.

-

Heat the reaction mixture (e.g., 80°C for 1 minute) to facilitate the N-alkylation.

-

-

Purification: Purify the crude product using High-Performance Liquid Chromatography (HPLC).

-

Formulation: Formulate the purified [¹¹C]L-deprenyl-D2 in a sterile, injectable solution for administration.

-

Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

In Vivo PET Imaging Protocol (Human Subjects)

This protocol is a general guideline and should be adapted based on the specific scanner and institutional guidelines.

Subject Preparation:

-

Obtain informed consent from all subjects.

-

Subjects should fast for at least 4 hours prior to the scan.

-

Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).

PET Scan Acquisition:

-

Position the subject comfortably in the PET scanner with their head immobilized.

-

Perform a transmission scan for attenuation correction.

-

Administer a bolus injection of [¹¹C]L-deprenyl-D2 or [¹⁸F]Fluorodeprenyl-D2.

-

Acquire dynamic PET data for 60-90 minutes.

-

If arterial input function is required, collect arterial blood samples throughout the scan, with more frequent sampling in the initial minutes after injection.

PET Data Analysis and Kinetic Modeling

Image Reconstruction:

-

Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.

-

Co-register the PET images with the subject's MRI scan for anatomical localization of brain regions of interest (ROIs).

Kinetic Modeling:

-

Time-Activity Curves (TACs): Generate TACs for various brain ROIs.

-

Input Function:

-

Arterial Input Function: Measure the radioactivity concentration in arterial plasma samples over time and correct for metabolites.

-

Reference Region: Alternatively, a reference region with negligible MAO-B concentration (a true reference region is challenging for MAO-B) can be used to generate a pseudo-input function. The cerebellum has been used, but requires correction for its MAO-B content.[1]

-

-

Compartmental Modeling: An irreversible two-tissue compartment model (3-compartment model) is typically applied to the TACs to estimate the following kinetic parameters[1][3]:

-

K₁: The rate of tracer transport from plasma to the brain tissue.

-

k₂: The rate of tracer transport from the brain tissue back to the plasma.

-

k₃: The rate of irreversible binding to MAO-B.

-

-

Parameter of Interest: The product λk₃ (where λ is the partition coefficient) is the primary outcome measure, representing the rate of tracer trapping and is proportional to MAO-B activity.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo PET study to quantify brain MAO-B using a this compound analog.

Caption: Experimental workflow for in vivo MAO-B quantification with PET.

Safety and Dosimetry

While specific dosimetry data for this compound was not detailed in the provided search results, general safety considerations for PET radiotracers apply. The administered mass of the radiotracer is typically in the microgram range, which is too low to cause pharmacological effects. The primary consideration is radiation exposure. The effective dose for ¹⁸F-labeled radiopharmaceuticals is generally in a range that allows for multiple scans per year in the same subject.[12][13] For any new tracer, a full safety evaluation including toxicology and dosimetry studies is required.[12][14][15]

References

- 1. TPC - Analysis of [C-11]L-deprenyl-D2 [turkupetcentre.net]

- 2. An efficient preparation of labelling precursor of [11C]L-deprenyl-D2 and automated radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective reduction of radiotracer trapping by deuterium substitution: comparison of carbon-11-L-deprenyl and carbon-11-deprenyl-D2 for MAO B mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient preparation of labelling precursor of [11C]L-deprenyl-D2 and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Reproducibility of repeated measures of deuterium substituted [11C]L-deprenyl ([11C]L-deprenyl-D2) binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical Safety Evaluation and Human Dosimetry of [18F]MK-6240, a Novel PET Tracer for Imaging Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole-body biodistribution and radiation dosimetry of 18F-FP-(+)-DTBZ (18F-AV-133): a novel vesicular monoamine transporter 2 imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for PET Imaging of Neuroinflammation with [18F]F-DED in Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a key pathological hallmark of Parkinson's disease (PD), contributing to the progressive loss of dopaminergic neurons. Reactive astrogliosis, a major component of this inflammatory response, is characterized by the upregulation of several proteins, including monoamine oxidase B (MAO-B).[1][2] The radiotracer [18F]F-DED ([18F]fluorodeprenyl-D2) is a positron emission tomography (PET) ligand that binds to MAO-B, allowing for the in vivo visualization and quantification of reactive astrogliosis.[2][3] PET imaging with [18F]F-DED offers a promising non-invasive biomarker to study the extent and progression of neuroinflammation in Parkinson's disease and to evaluate the efficacy of novel anti-inflammatory therapies.

Scientific Background

In the context of Parkinson's disease, neuroinflammation is driven by a variety of factors, including the aggregation of alpha-synuclein, which activates microglia and astrocytes. These activated glial cells release a cascade of inflammatory mediators, leading to neuronal damage. Reactive astrocytes, in particular, show a significant increase in the expression of MAO-B.[1][2] This enzyme is involved in the metabolism of various neurotransmitters and its increased activity in reactive astrocytes is associated with oxidative stress and the production of neurotoxic compounds. Therefore, imaging MAO-B with [18F]F-DED provides an indirect but specific measure of reactive astrogliosis, a central process in the neuroinflammatory cascade of Parkinson's disease.

Signaling Pathways and Experimental Workflow

Neuroinflammatory Signaling in Parkinson's Disease

Caption: Neuroinflammatory cascade in Parkinson's disease leading to neuronal damage.

[18F]F-DED PET Imaging Workflow

Caption: Workflow for [18F]F-DED PET imaging in Parkinson's disease patients.

Experimental Protocols

Radiosynthesis of [18F]F-DED

This protocol is a generalized procedure based on the optimization of [18F]F-DED synthesis.[4]

Materials:

-

[18F]Fluoride produced from a cyclotron.

-

Precursor for [18F]F-DED.

-

Kryptofix 2.2.2 (K222).

-

Potassium carbonate (K2CO3).

-

Acetonitrile (CH3CN).

-

Water for injection.

-

Sterile filter (0.22 µm).

-

Automated radiosynthesis module.

-

High-performance liquid chromatography (HPLC) system.

Procedure:

-

[18F]Fluoride Trapping and Elution: Load the cyclotron-produced [18F]fluoride onto a pre-conditioned anion exchange cartridge. Elute the trapped [18F]fluoride from the cartridge into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

-

Azeotropic Drying: Evaporate the solvent from the reaction vessel under a stream of nitrogen and at an elevated temperature to ensure the [18F]fluoride-K222-K2CO3 complex is anhydrous. Repeat this step with acetonitrile.

-

Radiolabeling Reaction: Add the precursor for [18F]F-DED dissolved in a suitable solvent (e.g., acetonitrile) to the dried [18F]fluoride complex in the reaction vessel. Heat the reaction mixture at a specified temperature and for a specific duration to facilitate the nucleophilic substitution reaction.

-

Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the [18F]F-DED from unreacted [18F]fluoride and other impurities.

-

Formulation: Collect the HPLC fraction containing the purified [18F]F-DED. Remove the HPLC solvent by rotary evaporation or solid-phase extraction. Formulate the final product in a sterile, pyrogen-free solution for injection (e.g., physiological saline with a small percentage of ethanol).

-